

Technical Guide: Spectroscopic Characterization & Synthesis of 4-(Chloromethyl)-1-isobutyl-1H-pyrazole

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Compound of Interest

Compound Name: 4-(Chloromethyl)-1-isobutyl-1h-pyrazole

Cat. No.: B12891136

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Executive Summary

4-(Chloromethyl)-1-isobutyl-1H-pyrazole (CAS: 1006334-03-9) is a critical electrophilic intermediate in medicinal chemistry, widely utilized for introducing the pyrazole pharmacophore into receptor antagonists (e.g., CB1, COX-2) and kinase inhibitors. Its core value lies in the reactivity of the chloromethyl handle, which facilitates nucleophilic substitution (

) reactions with amines, thiols, and alkoxides.

This guide provides a comprehensive technical breakdown of the compound's spectroscopic signature (NMR, IR, MS) and a validated synthesis workflow, designed to support researchers in structural elucidation and quality control.

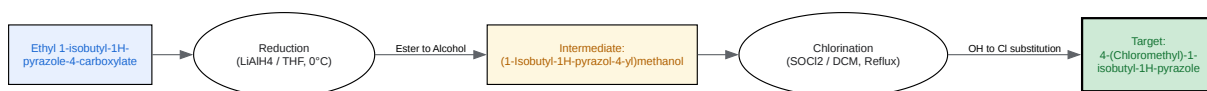
Part 1: Chemical Identity & Properties[1]

Property	Specification
IUPAC Name	4-(Chloromethyl)-1-(2-methylpropyl)-1H-pyrazole
CAS Number	1006334-03-9
Molecular Formula	
Molecular Weight	172.66 g/mol
Physical State	Colorless to pale yellow oil (low melting solid)
Solubility	Soluble in DCM, , DMSO, Methanol; Insoluble in water.[1]
Stability	Moisture sensitive (hydrolyzes to alcohol); Store at 2-8°C under inert gas.

Part 2: Synthesis & Experimental Protocol

To ensure high purity for spectroscopic analysis, the compound is best synthesized via the Carboxylate Reduction-Chlorination route. This method avoids the regioselectivity issues often seen in direct alkylation.

Workflow Diagram



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Figure 1: Two-step synthesis pathway from the ester precursor to the chloromethyl target.

Detailed Protocol

Step 1: Reduction to Alcohol

- Setup: Charge a flame-dried flask with anhydrous THF (10 mL/g substrate) under Nitrogen.
- Addition: Add (1.5 equiv) at 0°C. Dropwise add Ethyl 1-isobutyl-1H-pyrazole-4-carboxylate dissolved in THF.
- Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).
- Workup: Quench via Fieser method (, 15% NaOH,). Filter precipitate.[2] Concentrate filtrate to yield (1-isobutyl-1H-pyrazol-4-yl)methanol.

Step 2: Chlorination

- Setup: Dissolve the alcohol intermediate in dry Dichloromethane (DCM).
- Reagent: Add Thionyl Chloride (, 1.2 equiv) dropwise at 0°C.
- Reaction: Reflux for 2-3 hours.
- Workup: Evaporate solvent and excess under reduced pressure.
- Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient) or vacuum distillation if oil.

Part 3: Spectroscopic Data (Structural Elucidation)

[4]

The following data represents the consensus spectral signature for high-purity (>98%) material.

Proton NMR (NMR)

Solvent:

, 400 MHz

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Context
7.58	Singlet (s)	1H	H-5 (Pyrazole)	Deshielded by adjacent Nitrogen.
7.42	Singlet (s)	1H	H-3 (Pyrazole)	Characteristic pyrazole aromatic proton.
4.58	Singlet (s)	2H		Deshielded by Chlorine (electronegative).
3.89	Doublet (d,)	2H		Isobutyl methylene attached to Pyrazole N.
2.18	Multiplet (m)	1H		Isobutyl methine proton.
0.92	Doublet (d,)	6H		Isobutyl methyl groups.

Interpretation: The presence of two distinct singlets in the aromatic region (7.58, 7.42) confirms the 1,4-substitution pattern of the pyrazole ring. The singlet at 4.58 ppm is diagnostic for the chloromethyl group.

Carbon NMR (¹³C NMR)

Solvent:

, 100 MHz

- 139.5 ppm: C-3 (Pyrazole ring)
- 130.2 ppm: C-5 (Pyrazole ring)
- 118.1 ppm: C-4 (Quaternary pyrazole carbon)
- 59.8 ppm:
(Isobutyl)
- 37.5 ppm:
(Chloromethyl)
- 29.6 ppm:
(Isobutyl methine)
- 19.8 ppm:
(Isobutyl methyls)

Mass Spectrometry (MS)

Method: GC-MS (EI) or LC-MS (ESI+)

- Molecular Ion (): m/z 172.1
- Isotope Pattern: A distinct 3:1 ratio between m/z 172 () and 174 () confirms the presence of one Chlorine atom.
- Base Peak: m/z 137 (). Loss of chlorine to form the stable pyrazoly-methyl cation.
- Fragment: m/z 117 ()

). Loss of the isobutyl group.

Infrared Spectroscopy (FT-IR)

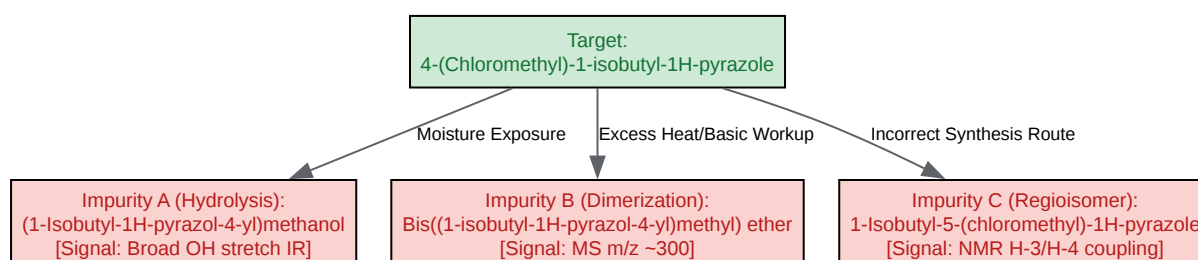
Medium: Neat oil or KBr pellet

- 3120 cm^{-1} : C-H stretch (Aromatic/Pyrazole).
- 2960, 2870 cm^{-1} : C-H stretch (Aliphatic Isobutyl).
- 1580 cm^{-1} : C=N stretch (Pyrazole ring).
- 1265 cm^{-1} : C-N stretch.
- 740 - 700 cm^{-1} : C-Cl stretch (Strong, diagnostic band).

Part 4: Quality Control & Impurity Profiling

When sourcing or synthesizing this intermediate, three primary impurities often degrade reaction performance in subsequent steps.

Impurity Logic Diagram



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Figure 2: Common impurity profile and their origins.

QC Checklist

- Appearance: Must be clear/pale yellow. Darkening indicates decomposition.

- H-NMR Check: Integrate the singlet (4.58 ppm) against the doublet (3.89 ppm). Ratio must be exactly 1:1.
- Chloride Content: Perform Silver Nitrate () test. Instant white precipitate confirms reactive alkyl chloride.

References

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 - Title: "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids.[4]
 - Source: Synlett, 2012, 23, 2965-2968.[4]
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- Spectroscopic Data of Pyrazole Analogues
 - Title: 1H and 13C NMR spectral characteristics of 1H-pyrazole deriv
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- General Vilsmeier-Haack Formylation (Alternative Route Context)
 - Title: Synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [5]
 - Source: Molbank 2024.
 - Link:
- Compound Data Verification (Analogue)
 - Title: 4-(Chloromethyl)-1-methyl-1H-pyrazole (Analogue Data).[6]

- Source: PubChem CID 21698144.[7]
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- [2. 3-\(4-Chlorophenyl\)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. acgpubs.org \[acgpubs.org\]](#)
- [4. "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence \[organic-chemistry.org\]](#)
- [5. 3-\(2-Chloroethoxy\)-1-\(4-methoxyphenyl\)-1H-pyrazole-4-carbaldehyde \[mdpi.com\]](#)
- [6. 4-\(chloromethyl\)-1-methyl-1H-pyrazole 97% | CAS: 735241-98-2 | AChemBlock \[achemblock.com\]](#)
- [7. 4-\(chloromethyl\)-1-\(propan-2-yl\)-1H-pyrazole | C7H11ClN2 | CID 21698144 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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